molecular formula CH6Cl2NaO7P2 B160108 Bonefos CAS No. 88416-50-6

Bonefos

Cat. No. B160108
CAS RN: 88416-50-6
M. Wt: 285.89 g/mol
InChI Key: ZZMFMRXBDMWTAS-UHFFFAOYSA-N
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Description

Bonefos, also known as clodronate, belongs to a family of medications known as bisphosphonates . It is used to treat hypercalcemia (high blood calcium) for people who have cancer. Clodronate is also used to treat cancer that has spread to bones (bone metastases) due to different types of tumors . It works by reducing the breakdown of bone .


Synthesis Analysis

Bisphosphonates, the class of drugs to which this compound belongs, are able to slow or prevent osteoporosis by triggering cell death in osteoclasts . These are naturally occurring cells responsible for breaking down bone so that osteoblasts can rebuild them .


Chemical Reactions Analysis

Bisphosphonates, including this compound, are known to act primarily on bone tissue . Their major pharmacological action is the inhibition of bone resorption . The methods presented in the source can be used to analyze any chemical or stoichiometric reaction network .


Physical And Chemical Properties Analysis

This compound, or sodium clodronate, is a white to off-white, odorless powder . It is freely soluble in water, slightly soluble in methanol, very slightly soluble in dehydrated alcohol, and insoluble in toluene, acetone, and diethylether .

Scientific Research Applications

Bone Regeneration

Bonefos, also known as clodronate disodium, has been extensively used in research focusing on bone regeneration. It inhibits osteoclast activity, thereby preventing bone resorption. This property makes it beneficial in the treatment of bone diseases and in improving survival rates in patients with primary breast cancer (Dando & Wiseman, 2004). Additionally, studies have shown its effectiveness in preventing bone metastases and its role in the treatment of operable breast cancer (Powles et al., 2004).

Methodological Advances in Bone Research

This compound is part of broader advancements in bone research, which is a dynamic field encompassing various disciplines. Studies highlight the importance of methodological considerations like sample size estimation, biases, and the analysis of longitudinal data in bone research (Nguyen, 2020).

Role in Osteoporosis Treatment

Research on this compound in the context of osteoporosis has been significant. It helps in reducing the risk of bone metastases, which is crucial in the management of osteoporosis-related complications (Powles et al., 2006). This aspect of this compound contributes to its wider application in bone health and disease management.

Osteoblast Proliferation and Differentiation

Studies on human osteoprogenitor growth and differentiation indicate the potential of this compound in enhancing osteoblast proliferation and differentiation. This is crucial for developing therapeutic strategies for bone regeneration and repair (Yang et al., 2001).

Mechanism of Action

Target of Action

Disodium clodronate tetrahydrate, also known as Bonefos or clodronate disodium tetrahydrate, is a first-generation bisphosphonate . Its primary targets are osteoclasts and macrophages . These cells play a crucial role in bone resorption and inflammation, respectively .

Mode of Action

Disodium clodronate tetrahydrate acts by generating a non-hydrolysable β-γ ATP analog that inhibits mitochondrial ADP/ATP translocase . This inhibition prevents mitochondrial oxygen consumption and function . As a result, it inhibits osteoblast calcium deposition and induces apoptosis in osteoclasts .

Biochemical Pathways

The compound’s action mimics the action of pyrophosphate, a regulator of calcification and decalcification . By inhibiting mitochondrial function in osteoclasts and macrophages, it disrupts the normal bone resorption process . This leads to a reduction in bone resorption and soft tissue calcification .

Pharmacokinetics

A large overdose is required for significant toxicity, and they have a long duration of action due to the slow release from bone .

Result of Action

The compound’s action results in a reduction in bone pain and improved mobility in patients with diseases of enhanced bone resorption . It also reduces the number of episodes of hypercalcemia and terminal hypercalcemia, the incidence of vertebral fractures, and the overall rate of morbid events, including the need for radiotherapy to treat bone-related pain .

Action Environment

The efficacy and stability of disodium clodronate tetrahydrate can be influenced by various environmental factors. It’s worth noting that the compound’s effects can persist for up to 12 months after discontinuing treatment , suggesting that its action is relatively stable over time.

Safety and Hazards

Bisphosphonates, including Bonefos, are associated with serious oesophageal adverse reactions including oesophagitis, oesophageal ulcers, oesophageal strictures, and oesophageal erosions . Warnings about the risk of oesophageal reactions with this compound and clear instructions on how to take these medicines are provided in their product information .

Future Directions

Bonefos is no longer being manufactured for sale in Canada . For brands that may still be available, search under clodronate . If you are using this medication, speak with your doctor or pharmacist for information about your treatment options .

Biochemical Analysis

Biochemical Properties

Disodium clodronate tetrahydrate plays a significant role in biochemical reactions, particularly in the inhibition of osteoclast-mediated bone resorption. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with osteoclasts, where it is metabolized into a non-hydrolyzable ATP analog. This analog inhibits mitochondrial ADP/ATP translocase, preventing mitochondrial oxygen consumption and function . Additionally, disodium clodronate tetrahydrate has been shown to inhibit the vesicular nucleotide transporter (VNUT) with an IC50 value of 15.6 nM, affecting the release of vesicular ATP and alleviating chronic neuropathic and inflammatory pain .

Cellular Effects

Disodium clodronate tetrahydrate has profound effects on various cell types and cellular processes. In osteoclasts, it induces apoptosis by inhibiting mitochondrial function and calcium deposition . It also affects macrophages, leading to their selective depletion when encapsulated in liposomes. This depletion has been shown to significantly inhibit tumor growth and angiogenesis in experimental models . Furthermore, disodium clodronate tetrahydrate influences cell signaling pathways, gene expression, and cellular metabolism by reducing the secretion of inflammatory markers such as IL-1β, IL-6, and TNF-α .

Molecular Mechanism

The molecular mechanism of disodium clodronate tetrahydrate involves its conversion into a non-hydrolyzable ATP analog within osteoclasts and macrophages. This analog inhibits mitochondrial ADP/ATP translocase, leading to the inhibition of mitochondrial oxygen consumption and function . The compound also binds to bone mineral surfaces, where it is internalized by osteoclasts during bone resorption. Once inside the osteoclasts, it disrupts the mevalonate pathway, leading to apoptosis and inhibition of bone resorption . Additionally, disodium clodronate tetrahydrate inhibits the vesicular nucleotide transporter (VNUT), affecting vesicular ATP release and reducing pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of disodium clodronate tetrahydrate change over time. The compound is stable under standard storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, in osteoclasts, the induction of apoptosis and inhibition of bone resorption can be seen within hours of exposure . In macrophages, the depletion effects can last for several days, significantly reducing tumor growth and angiogenesis

Dosage Effects in Animal Models

The effects of disodium clodronate tetrahydrate vary with different dosages in animal models. At low doses, the compound effectively inhibits bone resorption without significant adverse effects . At higher doses, it can cause toxicity, including renal failure and gastrointestinal discomfort . In juvenile sheep models, clodronate disodium did not produce measurable effects on bone metabolism, suggesting that the dosage and administration schedule play crucial roles in determining the compound’s efficacy and safety .

Metabolic Pathways

Disodium clodronate tetrahydrate is involved in several metabolic pathways, primarily related to bone metabolism. It interacts with enzymes such as farnesyl pyrophosphate synthase, inhibiting the mevalonate pathway and leading to the disruption of osteoclast function . The compound also affects metabolic flux and metabolite levels by inhibiting mitochondrial ADP/ATP translocase, reducing mitochondrial oxygen consumption and function .

Transport and Distribution

Within cells and tissues, disodium clodronate tetrahydrate is transported and distributed through various mechanisms. It binds to bone mineral surfaces and is internalized by osteoclasts during bone resorption . The compound also interacts with transporters such as the vesicular nucleotide transporter (VNUT), affecting its localization and accumulation within cells . Additionally, disodium clodronate tetrahydrate is distributed to other tissues, including the kidneys and liver, where it can cause toxicity at high doses .

Subcellular Localization

The subcellular localization of disodium clodronate tetrahydrate is primarily within osteoclasts and macrophages. In osteoclasts, it localizes to the mitochondria, where it inhibits mitochondrial function and induces apoptosis . In macrophages, the compound is encapsulated in liposomes, allowing for selective depletion and inhibition of tumor growth and angiogenesis

properties

{ "Design of the Synthesis Pathway": "The synthesis of Bonefos can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Phosphorus pentoxide (P2O5)", "2-aminoethanol", "Sodium hydroxide (NaOH)", "Chloroacetic acid", "Sodium borohydride (NaBH4)", "Sodium methoxide (NaOMe)", "2-chloroethyl ethyl ether", "Methanol", "Acetic acid", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Phosphorus pentoxide (P2O5) is reacted with 2-aminoethanol to produce phosphonic acid (H3PO3).", "Step 2: Chloroacetic acid is reacted with sodium hydroxide (NaOH) to produce sodium chloroacetate.", "Step 3: The phosphonic acid (H3PO3) is reacted with sodium chloroacetate to produce dichloromethylene bisphosphonic acid (Bonefos intermediate).", "Step 4: Sodium borohydride (NaBH4) is used to reduce the Bonefos intermediate to produce the corresponding alcohol.", "Step 5: The alcohol is reacted with sodium methoxide (NaOMe) to produce the corresponding methoxide salt.", "Step 6: 2-chloroethyl ethyl ether is reacted with the methoxide salt to produce the final product, Bonefos.", "Step 7: The final product is purified using a combination of methanol, acetic acid, hydrochloric acid (HCl), sodium chloride (NaCl), and water (H2O)." ] }

CAS RN

88416-50-6

Molecular Formula

CH6Cl2NaO7P2

Molecular Weight

285.89 g/mol

IUPAC Name

disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;tetrahydrate

InChI

InChI=1S/CH4Cl2O6P2.Na.H2O/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;1H2

InChI Key

ZZMFMRXBDMWTAS-UHFFFAOYSA-N

SMILES

C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.O.O.O.O.[Na+].[Na+]

Canonical SMILES

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.O.[Na]

Other CAS RN

88416-50-6
22560-50-5

Pictograms

Health Hazard; Environmental Hazard

synonyms

Acid, Clodronic
Acid, Dichloromethanediphosphonic
Biphosphonate, Dichloromethylene
Bonefos
Cl2MDP
Clodronate
Clodronate Disodium
Clodronate Sodium
Clodronic Acid
Dichloromethane Diphosphonate
Dichloromethanediphosphonate
Dichloromethanediphosphonic Acid
Dichloromethylene Biphosphonate
Dichloromethylene Diphosphonate
Dichloromethylenebisphosphonate
Diphosphonate, Dichloromethane
Diphosphonate, Dichloromethylene
Disodium, Clodronate
Sodium, Clodronate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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